molecular formula C21H35ClO3 B13437906 rac 2-Linolenoyl-3-chloropropanediol-d5

rac 2-Linolenoyl-3-chloropropanediol-d5

Cat. No.: B13437906
M. Wt: 376.0 g/mol
InChI Key: YAOHGBOXDTYIHW-IMUSMWQLSA-N
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Description

rac 2-Linolenoyl-3-chloropropanediol-d5: is a stable isotope-labeled compound used primarily in research settings. It is a derivative of linolenic acid, a polyunsaturated fatty acid, and is often utilized in studies involving lipid metabolism and biochemical pathways. The compound has a molecular formula of C21H30D5ClO3 and a molecular weight of 375.985 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 2-Linolenoyl-3-chloropropanediol-d5 typically involves the esterification of linolenic acid with 3-chloro-1,2-propanediol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of the deuterium atoms. Common reagents used in this process include catalysts like sulfuric acid or p-toluenesulfonic acid, and the reaction is often performed under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions followed by purification steps such as distillation or chromatography to isolate the desired product. The use of stable isotope-labeled compounds in industrial settings is typically limited to research and development applications .

Chemical Reactions Analysis

Types of Reactions

rac 2-Linolenoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac 2-Linolenoyl-3-chloropropanediol-d5 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of rac 2-Linolenoyl-3-chloropropanediol-d5 involves its incorporation into lipid metabolic pathways. The compound can be metabolized to form various bioactive lipids that interact with specific molecular targets, such as enzymes and receptors involved in inflammation and cell signaling. The deuterium labeling allows for precise tracking and quantification of the compound and its metabolites in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • rac 2-Linoleoyl-3-chloropropanediol-d5
  • rac 1-Linolenoyl-3-chloropropanediol-d5
  • rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5

Uniqueness

rac 2-Linolenoyl-3-chloropropanediol-d5 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Compared to similar compounds, it offers distinct advantages in tracking and quantifying lipid metabolism and interactions in complex biological systems .

Properties

Molecular Formula

C21H35ClO3

Molecular Weight

376.0 g/mol

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D

InChI Key

YAOHGBOXDTYIHW-IMUSMWQLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CCl

Origin of Product

United States

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